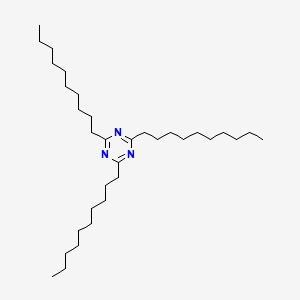
2,4,6-Tris(decyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(decyl)-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring The decyl groups attached to the triazine core make this compound hydrophobic and enhance its solubility in organic solvents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(decyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with decylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by decylamine groups. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,4,6-Tris(decyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazine oxides.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The decyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the triazine ring.
科学的研究の応用
2,4,6-Tris(decyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and protein-lipid interactions.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the production of specialty chemicals, coatings, and polymers.
作用機序
The mechanism by which 2,4,6-Tris(decyl)-1,3,5-triazine exerts its effects is primarily through hydrophobic interactions. The decyl groups allow the compound to integrate into lipid bilayers and interact with hydrophobic regions of proteins. This can affect the structure and function of biological membranes and proteins, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
2,4,6-Tris(2-pyridyl)-s-triazine: Known for its use in spectrophotometric determination of iron.
2,4,6-Tris(dimethylaminomethyl)phenol: Used as a catalyst in epoxy resin chemistry.
Uniqueness
2,4,6-Tris(decyl)-1,3,5-triazine is unique due to its long decyl chains, which impart significant hydrophobicity. This distinguishes it from other triazine derivatives that may have shorter or different substituents, affecting their solubility and interaction with other molecules.
特性
CAS番号 |
86768-96-9 |
|---|---|
分子式 |
C33H63N3 |
分子量 |
501.9 g/mol |
IUPAC名 |
2,4,6-tris-decyl-1,3,5-triazine |
InChI |
InChI=1S/C33H63N3/c1-4-7-10-13-16-19-22-25-28-31-34-32(29-26-23-20-17-14-11-8-5-2)36-33(35-31)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 |
InChIキー |
ZNPHJOKUMRSENS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=NC(=NC(=N1)CCCCCCCCCC)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


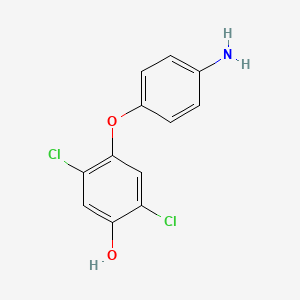
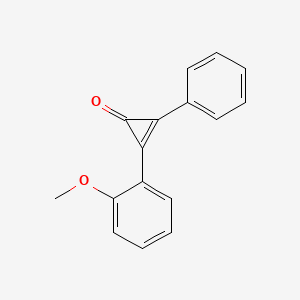
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
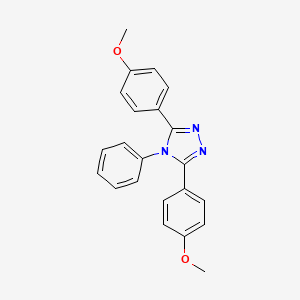
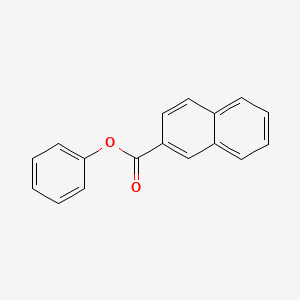
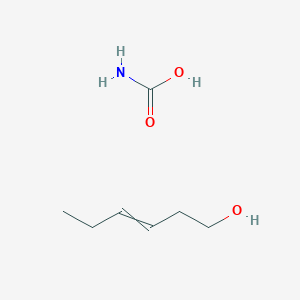
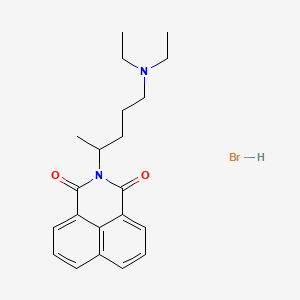
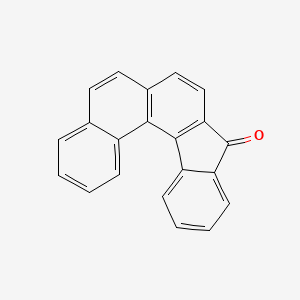

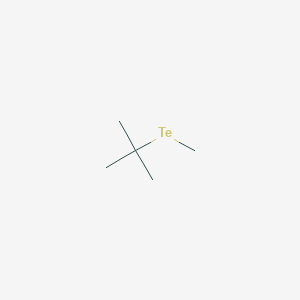
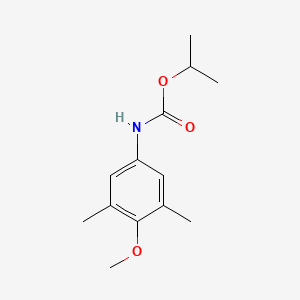
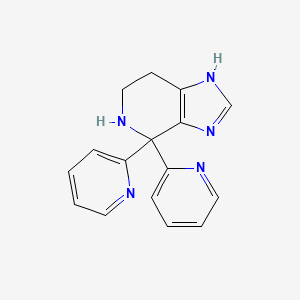
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)

